Cas no 672930-51-7 (3-Furancarboxylic acid, 5-phenyl-2-(trifluoromethyl)-, ethyl ester)
672930-51-7 structure
Product Name:3-Furancarboxylic acid, 5-phenyl-2-(trifluoromethyl)-, ethyl ester
CAS-nummer:672930-51-7
MF:C14H11F3O3
MW:284.230554819107
CID:1721684
PubChem ID:23074363
Update Time:2025-04-21
3-Furancarboxylic acid, 5-phenyl-2-(trifluoromethyl)-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Furancarboxylic acid, 5-phenyl-2-(trifluoromethyl)-, ethyl ester
- 5-PHENYL-2-TRIFLUOROMETHYL-FURAN-3-CARBOXYLIC ACID ETHYL ESTER
- ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate
- 672930-51-7
- DTXSID90630274
- SCHEMBL3904940
- WCYGZXKPRGOTJY-UHFFFAOYSA-N
-
- Inchi: 1S/C14H11F3O3/c1-2-19-13(18)10-8-11(9-6-4-3-5-7-9)20-12(10)14(15,16)17/h3-8H,2H2,1H3
- InChI-sleutel: WCYGZXKPRGOTJY-UHFFFAOYSA-N
- LACHT: FC(C1=C(C(=O)OCC)C=C(C2C=CC=CC=2)O1)(F)F
Berekende eigenschappen
- Exacte massa: 284.06603
- Monoisotopische massa: 284.066
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 337
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 39.4A^2
- XLogP3: 3.8
Experimentele eigenschappen
- PSA: 39.44
3-Furancarboxylic acid, 5-phenyl-2-(trifluoromethyl)-, ethyl ester Gerelateerde literatuur
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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